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Compound of Interest

Compound Name: O-Chlorophenolindophenol
CAS No.: 2582-41-4
Cat. No.: B179405

Get Quote

Technical Monograph: O-
Chlorophenolindophenol

Structural Dynamics, Physicochemical Properties, and Redox Applications

Executive Summary & Chemical Identity

O-Chlorophenolindophenol (Systematic Name: 2-chloroindophenol) is a specialized
quinoneimine redox indicator, structurally distinct from the ubiquitous 2,6-
dichlorophenolindophenol (DCPIP). While often overshadowed by its di-chloro analog, the
mono-chloro variant (CAS 2582-41-4) possesses unique electrochemical characteristics,
specifically a more positive standard reduction potential (

), making it a critical tool for "poising” biological systems at specific redox states where DCPIP
may be ineffective.

This guide provides a definitive structural and functional analysis of O-
Chlorophenolindophenol, separating it from general "indophenol” class descriptions to
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support precision in mitochondrial and enzymatic research.

~hemical X[11[2]

Property Specification
Common Name O-Chlorophenolindophenol; 2-Chloroindophenol
CAS Registry Number 2582-41-4

Chemical Formula

Molecular Weight 233.65 g/mol
4-(2-chloro-4-hydroxyphenyl)imino-2,5-

IUPAC Name ( ] Y ypheny)
cyclohexadien-1-one

Core Structure Indophenol (Quinoneimine)

] o Redox indicator, Mitochondrial electron transport
Primary Application ]
chain acceptor

Structural Analysis & Molecular Weight Calculation

The physicochemical behavior of O-Chlorophenolindophenol is dictated by its indophenol
core—a conjugated system linking a phenolic ring to a quinone imine ring.

Molecular Weight Derivation

Unlike DCPIP (MW ~268.1 g/mol ), O-Chlorophenolindophenol contains only a single
chlorine substituent at the ortho position of the phenolic ring.

e Carbon (
):
e Hydrogen (

):

e Chlorine (
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):
 Nitrogen (
):
e Oxygen (
):

o Total MW:233.651 g/mol

Structural Resonance & Chromophores

The molecule exists in a resonance equilibrium between a benzenoid form (phenolic) and a
quinonoid form (ketonic). This conjugation is responsible for its intense coloration (typically blue
in basic/oxidized form, red in acidic/oxidized form) and its ability to accept electrons.
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Figure 1: Structural dynamics of O-Chlorophenolindophenol. The transition from the oxidized
quinoneimine state to the reduced leuco-state involves the uptake of two protons and two
electrons, breaking the chromophoric conjugation.

Physicochemical Properties & Redox Potential

The defining feature of O-Chlorophenolindophenol is its standard reduction potential (

)-[1]

* Redox Potential: O-Chlorophenolindophenol exhibits a more positive potential compared
to other common indicators like Methylene Blue or Indigo Carmine.

o Significance: A more positive potential means it is a stronger oxidizing agent than dyes
with lower potentials. It can accept electrons from systems that might not possess enough
reducing power to reduce DCPIP or Methylene Blue.

» Bacteriostatic Action: Historical and technical literature indicates that O-
Chlorophenolindophenol possesses specific bacteriostatic properties against
Streptococcus haemolyticus, likely due to its ability to "poise” the extracellular redox
environment at a potential incompatible with the organism's metabolic requirements.

e Solubility:
o Free Acid: Sparingly soluble in water; soluble in ethanol/methanol.

o Sodium Salt: Water-soluble (deep blue solution).

Synthesis Pathway (Oxidative Coupling)

The synthesis of O-Chlorophenolindophenol follows the Gibbs indophenol reaction
mechanism, utilizing oxidative coupling. This protocol ensures the correct regiochemistry
(ortho-substitution).

Theoretical Synthesis Protocol

Reagents:
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e 2-Chlorophenol (The phenolic component).[2][3][4][5]

» p-Aminophenol (The amine component).

o Oxidizing Agent: Sodium hypochlorite (NaClO) or Potassium ferricyanide (

).

Step 1: Activation

Reactant: p-Aminophenol
Oxidation to Quinoneimine intermediate

+ 2-Chlorophenol

Step 2: Coupling

Reactant: 2-Chlorophenol
Electrophilic attack at para-position

-2H

Step 3: Oxidation

Final oxidation of intermediate
to Indophenol dye

Target Product

O-Chlorophenolindophenol
(CAS 2582-41-4)

Click to download full resolution via product page

Figure 2: Oxidative coupling pathway. The reaction relies on the nucleophilic attack of the 2-
chlorophenol (para to the hydroxyl) onto the oxidized p-aminophenol species.

Experimental Applications & Protocols
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Mitochondrial Respiratory Chain Studies

O-Chlorophenolindophenol is utilized as an artificial electron acceptor to dissect the electron
transport chain (ETC).

o Complex | & Il Bypass: It can accept electrons downstream of specific blockage points,
allowing researchers to isolate Complex Il activity or measure total dehydrogenase activity.

e Protocol:

Prepare a 1 mM stock solution of O-Chlorophenolindophenol in 50% Ethanol/Water.

[e]

o

Add to mitochondrial isolate buffer (pH 7.4).

[¢]

Monitor absorbance decrease at 600 nm (blue to colorless).

Note: The rate of decolorization is directly proportional to the electron flux through the

[e]

specific ETC segment being probed.

Distinguishing from DCPIP

Researchers must not interchange O-Chlorophenolindophenol with DCPIP (2,6-dichloro)
without validation.

o DCPIP: Two chlorines withdraw more electron density, altering the pKa and making it easier
to reduce (lower potential).

o O-Chloro: One chlorine results in a slightly higher electron density on the ring compared to
DCPIP, shifting the redox potential positively. Use O-Chloro when the reducing agent is weak
or when a specific "poising” potential is required to maintain enzyme stability.

Safety & Handling
e Hazard Identification: Irritant to eyes, respiratory system, and skin.

» Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent
spontaneous hydrolysis or auto-reduction.
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+ Disposal: As a halogenated organic compound, it must be disposed of via high-temperature
incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b179405/docs#o-chlorophenolindophenol-chemical-
structure-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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